molecular formula C17H14N4 B14479399 5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline CAS No. 66302-36-1

5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline

Cat. No.: B14479399
CAS No.: 66302-36-1
M. Wt: 274.32 g/mol
InChI Key: ACFRGXGUTICIHU-UHFFFAOYSA-N
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Description

5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline is a heterocyclic compound that features a triazole ring fused with a quinoline moiety. This compound is part of a broader class of triazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloro-8-methylquinoline with 1,2,4-triazole-2-thiol under nucleophilic substitution conditions . The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Triethylamine in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the triazole-quinoline structure.

Scientific Research Applications

5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline is unique due to its fused triazole-quinoline structure, which imparts distinct biological activities. Unlike simpler triazole derivatives, this compound exhibits a broader spectrum of activity, including significant anticancer and antimicrobial properties .

Properties

CAS No.

66302-36-1

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

5-methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline

InChI

InChI=1S/C17H14N4/c1-11-6-8-13(14(18)10-11)17-20-19-16-9-7-12-4-2-3-5-15(12)21(16)17/h2-10H,18H2,1H3

InChI Key

ACFRGXGUTICIHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)N

Origin of Product

United States

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